molecular formula C17H22N2O3 B12636804 Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate CAS No. 919787-26-1

Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate

Cat. No.: B12636804
CAS No.: 919787-26-1
M. Wt: 302.37 g/mol
InChI Key: SBQOSNDRSLOWTI-UHFFFAOYSA-N
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Description

Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate typically involves the reaction of indole derivatives with ethyl acetate and acetamidoethyl groups. The process often requires specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity. For instance, the use of silver carbonate (Ag₂CO₃) as a base in the Heck reaction has been found to be effective in synthesizing indole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate is unique due to its specific structure, which combines the indole moiety with acetamidoethyl and ethyl acetate groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

919787-26-1

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

ethyl 2-[3-(2-acetamidoethyl)-1-methylindol-2-yl]acetate

InChI

InChI=1S/C17H22N2O3/c1-4-22-17(21)11-16-14(9-10-18-12(2)20)13-7-5-6-8-15(13)19(16)3/h5-8H,4,9-11H2,1-3H3,(H,18,20)

InChI Key

SBQOSNDRSLOWTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2N1C)CCNC(=O)C

Origin of Product

United States

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